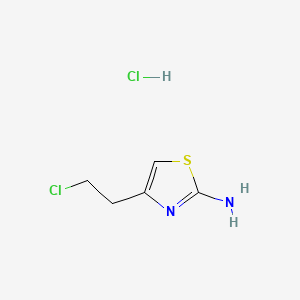
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a thiazole derivative. One common method involves the use of ethanolamine as a starting material, which undergoes a series of reactions to form the desired thiazole compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can result in the formation of sulfoxides or sulfones.
Scientific Research Applications
4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride include:
- 4-(2-chloroethyl)morpholine hydrochloride
- 2-chloroethylamine hydrochloride
- Melphalan hydrochloride
Uniqueness
What sets 4-(2-chloroethyl)-1,3-thiazol-2-amine hydrochloride apart from similar compounds is its unique thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
858009-39-9 |
|---|---|
Molecular Formula |
C5H8Cl2N2S |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2H2,(H2,7,8);1H |
InChI Key |
OINBWQREBNWUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















